Dibenzo-P-dioxin-D8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8O2 |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octadeuteriodibenzo-p-dioxin |
InChI |
InChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
NFBOHOGPQUYFRF-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])OC3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthesis and Characterization of Dibenzo P Dioxin D8 for Research Applications
Methodologies for Deuterated Dioxin Synthesis
The synthesis of deuterated dioxins involves specialized chemical procedures that introduce deuterium (B1214612) atoms into the molecular structure with high efficiency. This process requires careful selection of starting materials and optimization of reaction conditions.
The synthesis of Dibenzo-p-dioxin-d8 typically begins with an unlabeled precursor, which is then subjected to a deuteration process. The choice of precursor is critical and often involves either the parent compound, Dibenzo-p-dioxin (B167043), or related halogenated phenols that can be condensed to form the dioxin ring structure.
Common strategies for deuteration include:
Catalytic H-D Exchange: This method involves the reaction between a hydrogen-containing precursor and a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O), in the presence of a catalyst. thalesnano.com Aprotic solvents are preferred to prevent unwanted H-D exchange with the solvent. thalesnano.com
Synthesis from Deuterated Precursors: An alternative route is to synthesize the final compound from smaller, pre-deuterated building blocks. For instance, deuterated chlorophenols can be used as starting materials for forming the deuterated dioxin structure. nih.govcapes.gov.br
The selection of the deuteration agent is also a key consideration. Deuterium oxide (D₂O) is a readily available and easy-to-handle source of deuterium. thalesnano.com Continuous flow reactors can generate deuterium gas in situ from the electrolysis of D₂O, offering a practical alternative to handling compressed D₂ gas. thalesnano.com
Table 1: Precursor and Deuteration Agent Selection
| Precursor Candidate | Deuteration Agent | General Strategy |
|---|---|---|
| Dibenzo-p-dioxin | Deuterium Oxide (D₂O) | Catalytic Hydrogen-Deuterium Exchange |
| Chlorinated Phenols | Deuterium Gas (D₂) | Synthesis from pre-deuterated building blocks |
The formation of the dibenzo-p-dioxin core structure often follows pathways established for their polychlorinated counterparts. A common and well-documented method is the Ullmann condensation, which involves the coupling of two molecules of a potassium phenolate (B1203915) precursor. capes.gov.br For Dibenzo-p-dioxin synthesis, this would typically involve the self-condensation of a deuterated 2-halophenol.
Another significant pathway, particularly in gas-phase reactions, involves the formation of phenoxy radicals from chlorophenols, which then dimerize. nih.gov The reaction mechanism and the resulting products are highly dependent on conditions such as temperature, oxygen concentration, and the specific substitution pattern of the precursors. nih.gov For instance, the pyrolysis of chlorinated phenates at approximately 280°C can yield specific chlorinated dibenzodioxin congeners. nih.gov Optimization of reaction temperature is critical; studies on related compounds show that the ideal range for dioxin formation from pentachlorophenol (B1679276) is between 250°C and 350°C. nih.gov The presence of catalysts, such as copper, can significantly stimulate the production of dioxins. sci-hub.se
To maximize the yield of this compound, reaction parameters must be carefully controlled. This includes optimizing the temperature, reaction time, catalyst choice, and the molar ratio of reactants to ensure complete deuteration and efficient ring closure.
Isotopic Purity Assessment and Structural Confirmation
Following synthesis, the this compound product must undergo rigorous analysis to confirm its chemical structure, isotopic enrichment, and purity. This is essential for its application as a reliable analytical standard.
High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for analyzing dioxins and their labeled analogs. nih.gov When coupled with gas chromatography (GC-HRMS), it provides both high sensitivity and specificity. epa.govnih.gov For this compound, HRMS is used to confirm the molecular weight of 192.24 g/mol and verify the incorporation of eight deuterium atoms by observing the correct mass-to-charge (m/z) ratio. lgcstandards.com The stable-isotope dilution method, which relies on these labeled standards, is considered the gold standard for ultra-trace quantification of dioxins due to its precision and accuracy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and for determining the degree of deuteration at specific atomic positions.
Proton NMR (¹H NMR): In a highly deuterated compound like this compound, the ¹H NMR spectrum should show a significant reduction or absence of signals in the aromatic region where protons would normally appear. nih.gov The extent of deuteration can be calculated by integrating the residual proton signals. nih.gov
Deuterium NMR (²H or D-NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com It is an excellent alternative for highly enriched compounds where proton signals are too weak for reliable analysis. sigmaaldrich.com D-NMR provides clear structural information and can be used to quantitatively assess deuterium enrichment. sigmaaldrich.com
Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum will also reflect the effects of deuteration through changes in signal splitting and chemical shifts compared to the unlabeled compound. csic.es
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Purpose | Expected Result |
|---|---|---|
| HRMS | Confirm molecular weight and isotopic incorporation | Accurate mass measurement corresponding to C₁₂D₈O₂ (192.1026 amu) lgcstandards.com |
| ¹H NMR | Verify absence of protons | Diminished or absent signals in the aromatic region |
| ²H NMR | Confirm presence and location of deuterium | Signals corresponding to the deuterated positions on the aromatic rings |
| ¹³C NMR | Confirm carbon backbone structure | Characteristic signals for the dibenzo-p-dioxin carbon skeleton, with splitting patterns indicative of C-D coupling |
For this compound to be used as an analytical standard, its chemical purity must be exceptionally high, free from unlabeled material or other contaminants that could interfere with analysis.
High-Resolution Gas Chromatography (HRGC): GC is the primary method for assessing the purity of dioxin standards. nih.gov A high-resolution capillary column, such as a DB-5, is used to separate the target compound from any impurities. epa.govnih.gov The purity is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram. For use in regulated methods like EPA Method 1613, standards must meet stringent purity criteria, often exceeding 98%. isotope.comisotope.com
The combination of HRGC with HRMS (HRGC-HRMS) is the standard analytical procedure for the official control and confirmation of dioxins. epa.govresearchgate.net This technique ensures that the detected peak corresponds precisely to this compound, both in its retention time and its mass spectrum, providing the highest confidence in its purity and identity for use as an internal standard in quantitative analyses. nih.gov
Advanced Analytical Methodologies Employing Dibenzo P Dioxin D8
Isotope Dilution Mass Spectrometry for PCDD/PCDF Quantification
Isotope dilution mass spectrometry (IDMS) is the gold standard for the analysis of PCDDs and PCDFs. nih.govnih.gov This technique involves the addition of a known amount of an isotopically labeled standard, such as Dibenzo-p-dioxin-d8, to a sample prior to extraction and cleanup. ca.gov The labeled standard behaves identically to the native analyte throughout the analytical process. By measuring the ratio of the native analyte to the labeled standard in the final extract, accurate quantification can be achieved, compensating for losses during sample preparation and analysis. nih.gov
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the benchmark method for the isomer-specific determination of PCDDs and PCDFs. epa.govpublications.gc.ca This powerful technique combines the exceptional separation capabilities of a high-resolution capillary gas chromatography column with the high selectivity and sensitivity of a high-resolution mass spectrometer. nih.govepa.gov HRGC-HRMS can differentiate between the highly toxic 2,3,7,8-substituted congeners and other less toxic isomers, which is crucial for accurate risk assessment. epa.govapvma.gov.au
Method validation for HRGC-HRMS analysis of PCDDs and PCDFs is a rigorous process that ensures the reliability and accuracy of the data. This involves demonstrating specificity, linearity, precision, and accuracy. cr2000.itnih.gov this compound and other isotopically labeled analogs are essential for this validation. For instance, in the analysis of fish reference materials, the recovery of labeled internal standards, including deuterated compounds, was within the range specified by official methods like EPA 1613, and the results were in good agreement with certified values. cr2000.it The use of these standards allows for the correction of analyte losses during the extensive sample preparation steps. nih.gov
The table below presents typical quality control criteria for the analysis of PCDDs and PCDFs by HRGC-HRMS, highlighting the importance of isotopically labeled standards.
| QC Parameter | Acceptance Criteria | Role of Labeled Standards (e.g., this compound) |
| Relative Retention Time | Within a specified window of the corresponding labeled standard | Confirms the identity of the target analyte. |
| Isotope Ratio | Within ±15% of the theoretical value | Confirms the elemental composition and identity of the analyte. |
| Labeled Standard Recovery | Typically 25-150% | Measures the efficiency of the extraction and cleanup process and corrects for analyte losses. |
| Signal-to-Noise Ratio | ≥ 3 for detection, ≥ 10 for quantification | Ensures the analyte signal is distinguishable from background noise. |
This table is a generalized representation based on common practices in dioxin analysis.
In recent years, Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS) has emerged as a viable alternative to HRGC-HRMS for the analysis of PCDDs and PCDFs. researchgate.netresearchgate.net This technique offers several advantages, including lower cost and easier maintenance. The European Union has recognized GC-MS/MS as a confirmatory method for the analysis of dioxins and dioxin-like compounds in food and feed. thermofisher.com
Validation of GC-QqQ-MS/MS methods involves demonstrating performance comparable to HRGC-HRMS. researchgate.net Studies have shown that GC-QqQ-MS/MS can achieve the required sensitivity, linearity, and precision for the analysis of these compounds at trace levels. researchgate.net A key aspect of the validation is the use of isotopically labeled internal standards, such as this compound, for isotope dilution quantification. shimadzu.com This ensures the accuracy of the results by compensating for matrix effects and variations in instrument response. thermofisher.com Research has demonstrated good agreement between results obtained by GC-QqQ-MS/MS and GC-HRMS for various food and environmental samples. thermofisher.comnih.gov
The following table summarizes a comparison of key performance parameters between HRGC-HRMS and GC-QqQ-MS/MS for dioxin analysis.
| Parameter | HRGC-HRMS | GC-QqQ-MS/MS |
| Selectivity | Very High | High |
| Sensitivity | Picogram to Femtogram | Picogram |
| Cost | High | Moderate |
| Regulatory Acceptance | Gold Standard | Accepted Alternative (e.g., EU) |
| Ease of Use | Complex | Relatively Simpler |
This table provides a general comparison of the two techniques.
This compound and other isotopically labeled analogs are indispensable in modern analytical protocols for PCDD/PCDF determination, serving dual roles as both internal and surrogate standards. nih.govca.gov
As a surrogate standard , a known quantity of this compound is added to the sample at the very beginning of the analytical procedure, before any extraction or cleanup steps. ca.gov Its purpose is to mimic the behavior of the native analytes throughout the entire sample preparation process. By measuring the recovery of the surrogate standard, analysts can assess the efficiency of the extraction and cleanup procedures for each individual sample and correct for any losses that may have occurred. nih.gov
As an internal standard , this compound is added to the final sample extract just before instrumental analysis. ca.gov It is used to calibrate the response of the mass spectrometer and to account for any variations in injection volume or instrument sensitivity during the analysis. The concentration of the native analyte is determined by comparing its response to that of the known concentration of the internal standard. ca.gov
In many comprehensive methods, a suite of isotopically labeled compounds is used to cover the different congeners of PCDDs and PCDFs. epa.gov The use of these standards in an isotope dilution framework is a cornerstone of regulatory methods like U.S. EPA Method 1613 and Method 8290A, ensuring the highest level of accuracy and precision in the reported data. epa.govapvma.gov.au
Enhanced Sample Preparation and Clean-up Procedures
The analysis of PCDDs and PCDFs is challenging due to their presence at ultra-trace levels in complex matrices. nih.gov Therefore, extensive sample preparation and cleanup are required to remove interfering compounds and concentrate the analytes of interest before instrumental analysis. nih.gov
Traditional extraction methods like Soxhlet extraction are effective but time-consuming and require large volumes of organic solvents. thermofisher.com To improve efficiency and reduce environmental impact, several automated and accelerated extraction techniques have been developed and applied to dioxin analysis.
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. thermofisher.com This technique significantly reduces solvent consumption and extraction time compared to traditional methods. thermofisher.com For example, a 10-gram sample can be extracted in less than 15 minutes using less than 15 mL of solvent. thermofisher.com
Subcritical Water Extraction utilizes water at high temperatures and pressures as the extraction solvent. This environmentally friendly technique can be effective for extracting persistent organic pollutants from solid matrices.
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, accelerating the extraction process.
The table below compares these modern extraction techniques with the conventional Soxhlet method.
| Technique | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Well-established, thorough extraction. | Time-consuming, large solvent volume, potential for thermal degradation. |
| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at elevated temperature and pressure. | Fast, low solvent consumption, automated. thermofisher.com | High initial instrument cost. |
| Subcritical Water Extraction | Extraction with water at high temperature and pressure. | Environmentally friendly (uses water as solvent). | May not be suitable for all matrices, requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample. | Fast, reduced solvent consumption. | Potential for localized overheating, matrix-dependent efficiency. |
This table provides a summary comparison of different extraction techniques.
Following extraction, the sample extract contains a multitude of co-extracted compounds that can interfere with the analysis of PCDDs and PCDFs. dioxin20xx.org A multi-stage chromatographic cleanup process is therefore essential to isolate the target analytes. epa.govthermofisher.com This typically involves a series of columns packed with different adsorbent materials.
Silica (B1680970) Gel Columns , often modified with sulfuric acid or potassium hydroxide, are used to remove nonpolar interferences like lipids and other oxidizable compounds. nih.govnih.gov
Alumina Columns are effective in separating PCDDs and PCDFs from other chlorinated compounds, such as polychlorinated biphenyls (PCBs). dioxin20xx.org
Carbon Columns , typically containing activated carbon dispersed on a support, are highly selective for planar molecules like PCDDs, PCDFs, and coplanar PCBs. dioxin20xx.orgnih.gov This step is crucial for separating these compounds from non-planar interferences.
Automated systems that integrate these cleanup steps have been developed to improve throughput and reduce the potential for human error. dioxin20xx.orgthermofisher.com These systems can automatically fractionate the sample extract, separating it into different groups of compounds, which can then be analyzed individually. dioxin20xx.org
Rigorous Quality Assurance and Quality Control (QA/QC) Protocols
The reliability of analytical data for dioxins and related compounds hinges on stringent quality assurance and quality control (QA/QC) protocols. This compound, as an isotopically labeled internal standard, is central to these procedures, which are designed to ensure the accuracy, precision, and comparability of results, particularly at the ultra-trace levels at which these compounds are typically found.
The Method Detection Limit (MDL) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. epa.gov The determination of MDL and LOQ for dioxin analysis is a complex process influenced by the analytical instrumentation, the sample matrix, and the entire sample preparation procedure. nmfrc.orgepa.gov
Determination:
The MDL is statistically determined from the analysis of a sample in a given matrix containing the analyte at a concentration near the expected detection limit. nmfrc.org It is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. epa.gov The LOQ is the lowest concentration that produces a quantitative result within specified limits of precision and bias. epa.gov For dioxin analysis, the LOQ is often determined based on the signal-to-noise ratio (S/N), with a common requirement being an S/N of 3:1 for two different ions of the analyte. mdpi.com Some methods define the LOQ as three times the MDL. epa.gov
In practice, laboratories establish MDLs by performing multiple analyses of spiked samples and calculating the standard deviation of the results. epa.gov For instance, a study on wastewater analysis using solid-phase extraction (SPE) reported MDLs for various PCDD/Fs ranging from 0.001 to 0.25 pg I-TEQ/L. researchgate.net Another study on meconium samples determined LOQs for PCDD/Fs to be in the range of 0.03 to 0.08 pg g⁻¹ wet weight. mdpi.com
Challenges:
A significant challenge in MDL and LOQ determination for dioxins is the inherent variability introduced by the sample matrix. osti.govcore.ac.uk Environmental and biological samples are complex, and co-extractive interferences can elevate the background noise, making it difficult to achieve low detection limits. osti.gov This is why MDLs determined from real samples are often higher than those estimated from clean standards. osti.gov To compensate for these matrix effects, some laboratories multiply their instrument-derived LOD estimates by a factor of two when calculating the MDL for real samples. osti.gov
Another challenge is the availability of true blank samples, which are often non-existent for ubiquitous contaminants like dioxins. core.ac.uk In such cases, pseudo-blanks or samples with very low analyte concentrations are used. core.ac.uk Furthermore, for multi-analyte methods that include numerous dioxin congeners, determining MDLs and LOQs for every analyte in every possible matrix can be a formidable task. core.ac.uk
The following table presents a summary of MDL and LOQ values for dioxin analysis from various studies, illustrating the range of values encountered in different matrices.
| Matrix | Analytical Method | Analyte Group | MDL/LOQ Value | Unit |
| Wastewater | SPE-GC-HRMS | PCDD/Fs | 0.001–0.25 | pg I-TEQ/L |
| Meconium | SPLE-GC-HRMS | PCDD/Fs | 0.03–0.08 (LOQ) | pg g⁻¹ ww |
| Meconium | SPLE-GC-HRMS | dl-PCBs | 0.20–0.88 (LOQ) | pg g⁻¹ ww |
| Food and Feed | GC-MS/MS | PCDD/Fs, dl-PCBs | 0.2–5 (iLOD) | pg injected |
| Food and Feed | GC-MS/MS | PCDD/Fs, dl-PCBs | 0.5–17 (iLOQ) | pg injected |
In trace analysis of dioxins, assessing the recovery of analytes and quantifying the uncertainty of measurement are paramount for ensuring data quality. This compound and other isotopically labeled standards are indispensable tools in this process.
Recovery Assessment:
Recovery assessment evaluates the efficiency of the entire analytical method, from extraction and cleanup to final analysis. Isotopically labeled internal standards, such as this compound, are added to the sample at the beginning of the analytical process. epa.gov The recovery of these standards is then used to correct for losses of the native analytes during sample preparation. The final concentration of the target analytes is calculated relative to the amount of the recovered internal standard.
Acceptable recovery ranges are often specified in standard methods. For example, some methods may require recoveries to be within 40-130% for the results to be considered valid. In a study on meconium analysis, surrogate recoveries for PCDD/Fs and dl-PCBs ranged from 68% to 95%. mdpi.com
Uncertainty of Measurement:
Measurement uncertainty provides a quantitative indication of the quality of a measurement result, expressing the range within which the true value is believed to lie. eurl-pops.euresearchgate.net It is a critical parameter for assessing the reliability of analytical data and for making informed decisions based on those results, such as compliance with regulatory limits. researchgate.net
The estimation of measurement uncertainty is a comprehensive process that considers all potential sources of error in the analytical procedure. eurl-pops.eu These sources include:
Sample homogeneity: Variations in the analyte concentration within the sample.
Volumetric equipment: Tolerances of pipettes, flasks, and syringes.
Purity of standards: Uncertainty in the concentration of calibration standards.
Instrumental performance: Fluctuations in the instrument's response.
Matrix effects: Interferences from the sample matrix.
Recovery: Variability in the recovery of analytes.
A study on the analysis of PCDD/Fs and dl-PCBs in fly ashes reported uncertainty values of 13% for the total I-TEQ of PCDD/Fs and 31% for the total WHO-TEQ of dl-PCBs. nih.gov Another study on dioxin analysis in food reported combined uncertainties for target isomers ranging from 0.114 to 7.091. researchgate.net
The following table summarizes key aspects of recovery assessment and measurement uncertainty in dioxin analysis.
| Parameter | Description | Key Considerations | Example Values/Ranges |
| Recovery | Efficiency of the analytical method in extracting and quantifying the analyte. | Use of isotopically labeled internal standards (e.g., this compound). | 68-95% (meconium analysis) mdpi.com |
| Measurement Uncertainty | A parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. | All sources of error in the analytical process must be considered. | 13% (PCDD/F I-TEQ in fly ash), 31% (dl-PCB WHO-TEQ in fly ash) nih.gov |
Inter-laboratory calibration and proficiency testing are essential components of a robust QA/QC program for environmental monitoring of dioxins. These activities ensure that analytical results from different laboratories are comparable and reliable.
Inter-laboratory Calibration:
Inter-laboratory calibration studies involve the analysis of a common sample or reference material by multiple laboratories. The results are then compared to assess the level of agreement between the laboratories and to identify any systematic biases in their methods. These studies are crucial for validating new analytical methods and for ensuring the long-term consistency of data in monitoring programs.
For example, an interlaboratory study was conducted by the National Institute of Standards and Technology (NIST) and Environment Canada to establish reference concentration values for PCDD/Fs in two Standard Reference Materials (SRMs): SRM 1649a (Urban Dust) and SRM 1944 (New York/New Jersey Waterway Sediment). nih.gov Fourteen laboratories participated in this study, and their results were used to certify the concentrations of various dioxin congeners in these materials. nih.gov
Proficiency Testing:
Proficiency testing (PT) is a routine evaluation of a laboratory's performance through the analysis of unknown samples provided by an external organization. nelac-institute.org Participation in PT schemes is often a requirement for laboratory accreditation. The results of PT are typically evaluated using z-scores, which indicate how far a laboratory's result deviates from the consensus value. researchgate.net A satisfactory performance is generally indicated by a z-score within a certain range, such as ±2. researchgate.net
The Japan Society for Analytical Chemistry has conducted several rounds of proficiency testing for dioxin analysis. researchgate.net In one such round involving 118 laboratories analyzing incinerator dust, 91% of the laboratories were rated as "satisfactory". researchgate.net These PT schemes help laboratories to identify and correct any issues with their analytical procedures and to demonstrate their competence to clients and regulatory bodies.
The following table provides an overview of inter-laboratory calibration and proficiency testing in the context of dioxin analysis.
| Activity | Purpose | Key Features | Example |
| Inter-laboratory Calibration | To assess the comparability of results between different laboratories and to validate analytical methods. | Analysis of common samples or certified reference materials by multiple laboratories. | NIST/Environment Canada study to certify PCDD/F concentrations in SRMs. nih.gov |
| Proficiency Testing | To routinely evaluate the performance of individual laboratories. | Analysis of unknown samples provided by an external organizer; results are typically assessed using z-scores. | Japan Society for Analytical Chemistry's PT for dioxin analysis in incinerator dust. researchgate.net |
Environmental Transport and Fate Studies Utilizing Deuterated Tracers
Atmospheric Transport and Deposition Dynamics of Dioxins
Dioxins are released into the atmosphere from various sources, primarily related to combustion processes. nih.gov Once airborne, they can travel long distances before being deposited back onto the Earth's surface. Understanding these atmospheric pathways is crucial for assessing their global impact.
In the atmosphere, dioxins exist in both vapor and particle-bound phases. The distribution between these two phases, known as vapor-particle partitioning, is a key determinant of their atmospheric lifetime and transport potential. This partitioning is influenced by environmental factors such as temperature and the concentration of particulate matter. researchgate.netaaqr.org
Studies have shown that lower chlorinated dioxins tend to dominate the gas phase, while higher chlorinated congeners are more prevalent in the particle phase. researchgate.net Temperature plays a significant role, with lower temperatures favoring the partitioning of dioxins onto particles. semanticscholar.orgresearchgate.net For instance, research in Shanghai and Nanjing demonstrated that the average particle phase fractions of total PCDD/Fs-WHO2005-TEQ were significantly higher in the spring and winter compared to the summer. aaqr.org Dibenzo-p-dioxin-d8 is instrumental in these studies, allowing for precise quantification of the native dioxin congeners in both phases.
| Season | Average Particle Phase Fraction (%) |
|---|---|
| Spring | 57.1 |
| Summer | 16.4 |
| Autumn | 40.9 |
| Winter | 84.2 |
Due to their persistence and ability to partition to atmospheric particles, dioxins can undergo long-range atmospheric transport, leading to their presence in remote ecosystems far from their original sources. mdpi.comosti.govmit.educopernicus.org Modeling studies are essential tools for understanding the global distribution of these pollutants. nih.govresearchgate.netnih.gov
Research conducted at a background station in Taiwan identified biomass burning in Southeast Asia as a significant source of long-range transported PCDD/Fs. mdpi.com The ratio of polychlorinated dibenzo-p-dioxins (PCDDs) to polychlorinated dibenzofurans (PCDFs) can provide insights into the sources and transport pathways. mdpi.com this compound, as a surrogate standard, is crucial for ensuring the accuracy of the complex analytical measurements required for these global monitoring and modeling efforts.
Dioxins are removed from the atmosphere through dry and wet deposition. aaqr.orgcore.ac.uk Dry deposition involves the gravitational settling of particles and the direct transfer of gases to surfaces, while wet deposition occurs through precipitation. researchgate.netcore.ac.uk The relative importance of these two processes can vary depending on the climate and the specific dioxin congener. core.ac.uksemanticscholar.org
Several studies have quantified the deposition fluxes of dioxins in various locations. For example, one study found that the total deposition flux of PCDD/Fs entering a drinking water treatment plant was 27.0 ng I-TEQ/m²-year, with dry deposition accounting for approximately 88% of this total. aaqr.org In contrast, other research has suggested that wet deposition can be the major removal mechanism, especially for highly chlorinated congeners. researchgate.netcore.ac.uk The use of this compound in these studies allows for the precise measurement of dioxin concentrations in air and precipitation samples, which is essential for calculating accurate deposition fluxes.
| Area Type | Total Deposition Flux (ng/m²-year) |
|---|---|
| Commercial | 168 |
| Industrial | 310 |
| Coastal | 135 |
| Agricultural | 115 |
Distribution and Cycling in Environmental Compartments
Once deposited, dioxins can accumulate in various environmental compartments, including soil, sediment, and aquatic systems. Their persistence and hydrophobicity lead to their long-term presence and potential for bioaccumulation.
Soils and sediments are major sinks for dioxins in the environment. nih.govresearchgate.netnih.govfrontiersin.org The contamination dynamics in these compartments are influenced by factors such as deposition rates, soil and sediment properties, and degradation processes. nih.gov Dioxins bind strongly to organic matter in soil and sediment, which limits their mobility but also contributes to their long-term persistence. frontiersin.org
Studies of sediment cores can provide historical records of dioxin deposition. For example, research in the Baltic Sea has investigated the accumulation patterns of PCDDs, PCDFs, and dioxin-like PCBs in sediments, revealing information about past and present sources of contamination. mdpi.com In such analyses, this compound is added to the samples at the beginning of the analytical procedure to correct for any losses during extraction and cleanup, ensuring accurate quantification of the target analytes.
In aquatic systems, the fate of dioxins is largely governed by their interaction with the water column and sediments. epa.govnih.gov Due to their low water solubility, dioxins readily adsorb to suspended particles and eventually settle into the sediment. nih.govepa.gov This process effectively removes them from the water column but leads to their accumulation in the benthic environment. researchgate.net
Volatilization from the water surface can be a removal mechanism for some of the lighter dioxin congeners, but for the most part, sedimentation is the dominant process. nih.gov The interaction between the water column and sediments is a dynamic process, with resuspension of sediments potentially reintroducing dioxins into the water. This compound is an invaluable tool in laboratory and field studies designed to understand these complex partitioning and transport processes in aquatic environments.
Bioaccumulation and Trophic Transfer Mechanisms in Environmental Food Webs
Dioxins are persistent organic pollutants (POPs) that are highly resistant to degradation. nih.gov Due to their chemical stability and lipophilic (fat-soluble) nature, they are not easily excreted by organisms and instead accumulate in fatty tissues. who.int This process, known as bioaccumulation, is the first step in their journey through the food web. As smaller organisms are consumed by larger ones, the concentration of these compounds increases at each successive trophic level, a phenomenon called biomagnification or trophic magnification. epa.gov Consequently, predators at the top of the food chain, including fish, birds, and mammals, often carry the highest burden of dioxins. who.intresearchgate.net
Numerous studies have documented the trophic transfer of dioxins in various ecosystems. In the marine food web of Bohai Bay, North China, researchers observed that while some polychlorinated biphenyls (PCBs) bioaccumulated, higher-chlorinated dioxins tended to decline with increasing trophic levels, a process known as trophic dilution. researchgate.net Conversely, studies of aquatic systems in Michigan, USA, and the Ya-Er Lake area in China, have shown significant bioaccumulation in fish and other aquatic organisms. researchgate.netnih.gov Factors such as the organism's lipid content, body weight, and specific position in the food web significantly influence the extent of dioxin accumulation. nih.gov For instance, benthivorous (bottom-dwelling) fish like carp (B13450389) can accumulate high concentrations from contaminated sediments, leading to complex patterns of accumulation that don't always correlate positively with their trophic level. nih.gov The highest concentrations are often found in fish-eating birds and ducks, which consume large quantities of contaminated aquatic life. researchgate.net
| Factor | Influence on Dioxin Bioaccumulation | Research Finding |
| Lipophilicity | High solubility in fats leads to storage in adipose tissue. | Dioxins are readily absorbed and stored in the fatty tissues of animals. who.int |
| Persistence | Resistance to metabolic breakdown allows accumulation over an organism's lifetime. | The half-life of dioxins in the human body is estimated to be 7 to 11 years. who.int |
| Trophic Level | Concentration increases up the food chain (biomagnification). | Fish-eating birds and ducks showed very high contamination from ingesting contaminated fish. researchgate.net |
| Lipid Content | Higher lipid content in an organism provides a larger reservoir for dioxin storage. | Lipid content was found to be a dominant factor determining the accumulation of dioxin-like compounds in fish. nih.gov |
| Feeding Habits | The type of food source dictates the primary route of exposure. | High concentrations were found in benthivorous fishes like carp that feed in contaminated sediments. nih.gov |
Environmental Transformation and Degradation Pathways of Dioxins
Photochemical Transformation and Photoproduct Identification
Photochemical transformation, or photodegradation, is a significant pathway for the breakdown of dioxins in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of light energy, primarily in the near-ultraviolet (UV) spectrum, which leads to the cleavage of chemical bonds. nih.gov The primary mechanism of photodegradation for chlorinated dioxins is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic rings. researchgate.net
Studies have shown that the photodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) follows pseudo-first-order kinetics, with the reaction rate dependent on the wavelength of light. nih.gov This process results in the formation of less-chlorinated photoproducts, such as trichloro- and dichloro-dibenzo-p-dioxins. nih.gov The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts. Materials like titanium dioxide (TiO₂), zinc oxide (ZnO), and tin dioxide (SnO₂) have been shown to effectively degrade various dioxin congeners when irradiated with UV light. nih.gov Research indicates that degradation rates tend to decrease as the degree of chlorination increases. nih.gov
A notable environmental source of dioxins is the photochemical transformation of other pollutants. For example, the widely used antimicrobial agent triclosan (B1682465) is known to convert into 2,8-dichlorodibenzo-p-dioxin and other more toxic chlorinated dioxins upon exposure to sunlight in aquatic environments. sludgenews.org
Thermal Degradation and Oxidation Pathways in Environmental Contexts
Thermal treatment represents a highly effective, albeit energy-intensive, method for destroying dioxins in contaminated matrices like soil and industrial fly ash. researchgate.net Hydrothermal technology, which uses hot, pressurized water, has demonstrated high degradation efficiencies. The effectiveness is strongly dependent on temperature; removal rates can increase from approximately 38% at 150°C to over 99% at 250°C. tp13.com
The degradation process can be further enhanced by creating oxidative conditions, for example, by adding hydrogen peroxide. researchgate.net Under these conditions, the destruction of dioxins is significantly accelerated. The primary degradation pathway in hydrothermal treatment is believed to be hydrodechlorination, where chlorine atoms are stripped from the dioxin molecule, followed by the breakdown of the aromatic structure. tp13.com While effective for remediation, it is important to note that thermal processes can also be a source of dioxin formation. Incomplete combustion or processes like Regenerative Thermal Oxidation (RTO) used for destroying volatile organic compounds can, in the presence of chlorine and a metal catalyst, lead to the de novo synthesis of dioxins and furans. nih.govresearchgate.net
Source Apportionment and Formation Mechanism Research Using Isotopic Signatures
Identification of Dioxin Formation Pathways
Research into the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) has identified two primary pathways: de novo synthesis and precursor formation.
Comparative studies are essential to differentiate between the de novo synthesis pathway and the precursor formation pathway. De novo synthesis involves the formation of dioxins from the basic carbon matrix in the presence of a chlorine source, typically on the surface of fly ash particles at lower temperatures (200-400°C). wsu.eduaaqr.orgresearchgate.net In contrast, precursor formation involves the chemical transformation of chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, into dioxins at higher temperatures (500-800°C) in the gas phase. wsu.eduresearchgate.netnih.gov
Isotopically labeled compounds like Dibenzo-p-dioxin-d8 are instrumental in these studies. By introducing labeled potential precursors into a system, researchers can trace their conversion to specific dioxin congeners, thereby quantifying the contribution of the precursor pathway. Similarly, experiments can be designed to study the de novo formation on a carbonaceous matrix in the presence of a labeled chlorine source to understand this pathway better.
Recent pilot-scale studies on hazardous waste incinerators have highlighted that while de novo synthesis is a dominant formation mechanism, precursor synthesis plays a key role in instances of excessive PCDD/F emissions. nih.gov The ratio of PCDFs to PCDDs can also provide insights, with a higher ratio suggesting a preference for PCDF formation during high-temperature synthesis. aaqr.org
Different combustion processes exhibit unique dioxin congener profiles, which can serve as fingerprints for source identification. pops.int The use of isotopically labeled standards, including this compound, is fundamental for the accurate quantification of these congeners in emissions from various sources.
Incineration: Municipal solid waste incinerators (MSWIs) and hazardous waste incinerators (HWIs) are significant sources of dioxins. nih.govdcceew.gov.au Studies have shown that incomplete combustion can facilitate the formation of PCDD/Fs within the secondary combustion chamber of these facilities. aaqr.org The congener profiles from incinerators are often characterized by specific ratios of different chlorinated dioxins and furans.
Biomass Burning: Uncontrolled combustion, such as the open burning of agricultural residues and forest fires, is a significant and often unregulated source of PCDD/Fs. mdpi.com Long-range atmospheric transport can carry these emissions over vast distances.
Industrial Activities: Various industrial processes contribute to dioxin emissions. These include metal smelting (especially secondary copper smelters), pulp and paper production using chlorine bleaching, and the manufacturing of certain chemicals. diva-portal.orgresearchgate.netinchem.orgnih.gov Each of these sources can have a characteristic congener profile. For example, emissions from some industrial sources might show a predominance of specific congeners, which can be used to trace their contribution to environmental contamination. epa.gov
| Source | Primary Formation Pathway | Key Characteristics |
|---|---|---|
| Municipal Solid Waste Incineration | De novo synthesis and precursor formation | Complex mixture of PCDD/F congeners. |
| Hazardous Waste Incineration | Precursor synthesis can be significant for high emissions. nih.gov | Variable profiles depending on the waste composition. nih.gov |
| Biomass Burning | Incomplete combustion. mdpi.com | Contributes to long-range atmospheric transport. mdpi.com |
| Secondary Copper Smelting | Heterogeneous reactions on fly ash. nih.gov | Can have a "memory effect" for emissions. nih.gov |
| Pulp and Paper Mills (with chlorine bleaching) | Precursor formation from chlorinated phenols. diva-portal.org | Historically a significant source. diva-portal.org |
The formation of dioxins can occur through both homogeneous (gas-phase) and heterogeneous (gas-solid phase) reactions. wsu.eduresearchgate.netmdpi.comias.ac.in
Homogeneous Reactions: These reactions typically occur at temperatures between 500 and 800°C and involve the gas-phase condensation of precursor molecules like chlorophenols. researchgate.netnih.gov The pyrolysis of chlorinated phenates can lead to the formation of specific PCDD congeners. nih.gov
Heterogeneous Reactions: These reactions are catalyzed by surfaces, such as fly ash, and occur at lower temperatures (200-400°C). researchgate.netnih.gov De novo synthesis is a key heterogeneous process. diva-portal.org Fly ash from sources like secondary copper smelters has been shown to effectively promote the formation of PBDD/Fs (polybrominated dibenzo-p-dioxins and dibenzofurans), a related class of compounds, even at temperatures as low as 150°C. nih.gov
The injection of specific compounds into flue gas can help elucidate these reaction mechanisms. For instance, injecting dibenzo-p-dioxin (B167043) has been shown to lead to its decomposition, chlorination, and re-condensation into PCDDs and PCDFs. diva-portal.org
Congener Profile Analysis for Source Fingerprinting
The specific pattern of different dioxin congeners in a sample, known as the congener profile, can act as a "fingerprint" to identify the emission source. pops.intdiva-portal.org this compound, as part of a suite of labeled standards, is essential for the accurate quantification needed to establish these profiles.
To deconvolve complex environmental data and attribute dioxin contamination to its sources, researchers employ multivariate statistical methods.
Principal Component Analysis (PCA): PCA is a statistical technique used to reduce the dimensionality of large datasets while retaining most of the variance. diva-portal.orgdiva-portal.orgnih.govmdpi.comresearchgate.netnih.gov In the context of dioxin analysis, PCA can group samples with similar congener profiles, helping to identify common sources. For example, PCA has been used to link the congener patterns in Baltic Sea sediments to sources like atmospheric deposition and chlorophenol use. nih.gov
Positive Matrix Factorization (PMF): PMF is a receptor modeling tool that quantitatively apportions the contributions of different sources to the measured concentrations in environmental samples. mdpi.comdiva-portal.orgresearchgate.netdiva-portal.orgnih.govnih.gov It has been successfully used to identify and quantify sources of PCDD/Fs in various environmental media, including the atmosphere and sediments. mdpi.comdiva-portal.org For instance, a PMF analysis of atmospheric PCDD/Fs at a background station in Taiwan identified biomass burning, anthropogenic activities, and dust storm/monsoon events as the three major sources. mdpi.com
| Method | Description | Application Example |
|---|---|---|
| Principal Component Analysis (PCA) | Reduces data dimensionality to identify patterns and group similar samples. diva-portal.orgdiva-portal.org | Identifying source-specific indicators in Baltic Sea sediments. nih.gov |
| Positive Matrix Factorization (PMF) | Quantitatively apportions source contributions to environmental samples. diva-portal.orgdiva-portal.org | Apportioning atmospheric PCDD/F sources in Taiwan to biomass burning, anthropogenic activities, and natural events. mdpi.com |
Once released into the environment, dioxin congener profiles can be altered by various transport and transformation processes. pops.intdiva-portal.orgnih.gov
Atmospheric Transport: Long-range atmospheric transport can carry dioxins far from their original source. nih.govresearchgate.net During transport, photolysis can preferentially degrade lower chlorinated congeners, leading to a higher proportion of more chlorinated compounds like octachlorodibenzo-p-dioxin (B131699) (OCDD) in aged air masses. researchgate.net
Environmental Transformation: In sediments and soils, microbial activity can lead to the dechlorination of highly chlorinated dioxins. diva-portal.orgnih.gov This process can alter the original source signature, for example, by decreasing the relative concentration of OCDD and increasing that of lower chlorinated PCDDs. nih.gov This transformation can result in distinctive isomer patterns in sink environments that may not directly reflect the original source emissions. nih.govgriffith.edu.au The degradation of dibenzo-p-dioxin by certain fungi, such as Phanerochaete chrysosporium, has also been studied, revealing specific metabolic pathways. nih.gov
Understanding these transformation processes is crucial for the accurate interpretation of congener profiles in environmental samples and for correctly identifying historical and current sources of dioxin pollution. diva-portal.orgnih.gov
Theoretical and Computational Studies on Dibenzo P Dioxin Systems
Quantum Chemical Calculations of Dioxin Structure and Reactivity
Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure, stability, and reactivity of dioxin compounds at the molecular level. These methods can predict molecular geometries, vibrational frequencies, and various electronic properties that govern chemical behavior.
Density Functional Theory (DFT) is a widely applied computational method for studying dioxin systems due to its balance of accuracy and computational cost. semanticscholar.org Researchers have employed various DFT functionals and basis sets to investigate a range of dioxin derivatives, from the parent compound to its polychlorinated and polybrominated analogues.
Studies on polychlorinated dibenzo-p-dioxins (PCDDs) have utilized DFT to optimize molecular geometries and calculate electronic properties. researchgate.net For instance, the B3LYP functional combined with the 6-311G** basis set has been used to analyze the toxicities and reactive sites of different dioxins. researchgate.net Such calculations reveal that properties like molecular orbital energies (e.g., HOMO and LUMO), atomic charges, and electrophilicity are key descriptors of reactivity. tandfonline.com In one study, the electron affinities of 75 different PCDD congeners were estimated using the B3LYP/6-31G** level of theory, showing that congeners with three or more chlorine atoms have positive electron affinities, a useful dataset for understanding their environmental reactivity.
Investigations into the base-catalyzed hydrolysis of PCDDs have also been performed using DFT. acs.org These calculations, using functionals like B3LYP and M06-2X with basis sets such as 6-31+G(d) and 6-311++G(d,p), help to map out the potential energy surfaces for reactions, identifying transition states and intermediates. acs.org This provides a detailed picture of the reaction energetics and preferred pathways. Similarly, high-quality quantum chemical calculations using methods including HF/6-311++G(d,p), B3LYP/6-311++G(d,p), and MP2/cc-pVTZ have been performed for all PCDDs to create a comprehensive dataset of their relative stabilities and geometric properties. mdpi.com
| Study Focus | Computational Method | Basis Set | Calculated Properties | Reference Compound(s) |
|---|---|---|---|---|
| Reactivity Descriptors & Toxicity | DFT (B3LYP) | 6-311G(d,p) | Reactivity descriptors, reactive sites, atomic charges | PCDDs, PBDDs, PCDFs |
| Base-Catalyzed Hydrolysis | DFT (B3LYP, M06-2X) | 6-31+G(d), 6-311++G(d,p) | Geometries, frequencies, single-point energies, reaction pathways | PCDDs |
| Structure-Toxicity Relationship | DFT (B3LYP) | 6-311+G* | Molecular descriptors for QSAR | PCDDs, PCDFs, PCBs |
| Relative Stability & Planarity | HF, DFT (B3LYP), MP2 | 6-311++G(d,p), cc-pVTZ | Energies, planarity, geometric parameters | PCDDs, PCDFs, PCBs |
Computational modeling is instrumental in mapping the complex reaction pathways of dioxins, including their formation, degradation, and isomerization. These models provide mechanistic details that are often difficult to obtain through experimental means alone.
The atmospheric degradation of dioxins has been a key area of study. For example, the degradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) initiated by nitrate (B79036) radicals (NO₃) has been modeled using the MPWB1K functional. cdnsciencepub.com These calculations identified that the addition of the NO₃ radical to a carbon atom in the central ring is the most favorable pathway, leading to the opening of the ring. cdnsciencepub.com Similarly, the reaction rate constants for 75 PCDDs with the hydroxyl (OH) radical, a dominant atmospheric oxidant, have been calculated using high-level molecular orbital theory, providing crucial data for assessing the atmospheric fate of these pollutants. mdpi.com
The formation of dioxins from precursors like chlorophenols has also been extensively modeled. Quantum chemical studies have detailed the reaction mechanisms, including free-radical, direct condensation, and anionic pathways, and calculated the associated reaction barriers and rate constants over a wide temperature range (300-1200 K). cdnsciencepub.com
Furthermore, theoretical investigations have explored the reactivity of TCDD with other radicals, such as the methylidyne radical (CH). semanticscholar.org DFT calculations revealed that the reaction proceeds via the barrierless formation of an initial intermediate, followed by transformation into products, with the insertion of the CH radical into a C-C bond being the most favorable channel. semanticscholar.org Kinetic modeling based on carbon degradation reactions has also been used to derive global kinetic expressions for PCDD/F formation, desorption, and degradation in processes like waste incineration. acs.org
Molecular Dynamics Simulations for Environmental Interactions and Phase Partitioning
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. This is particularly useful for understanding how dioxin-like compounds partition between different environmental compartments, such as water, soil, and biological membranes.
MD simulations have been used to investigate the adsorption of Dibenzo-p-dioxin (B167043) (DD) onto mineral surfaces. Studies of DD sorption on smectite clays, common soil minerals, combine spectroscopic methods with MD simulations to understand the binding mechanisms at a molecular level. acs.orgprinceton.edu These simulations can reveal the orientation of the molecule on the clay surface and the nature of the interactions driving adsorption.
The partitioning of compounds between different phases, a key process controlling their environmental fate, can also be modeled. While direct MD simulations of Dibenzo-p-dioxin-d8 are scarce, methods have been developed to calculate crucial partitioning parameters like the 1-octanol-water partition coefficient (log Kₒw) from MD simulations. aip.org Techniques such as adaptive biasing force (ABF) MD are used to calculate the absolute free energies of solvation in different media, allowing for the direct calculation of partition coefficients. aip.org These methods have been validated for various organic compounds and provide a powerful tool for predicting the environmental partitioning behavior of dioxin-like molecules without relying solely on experimental measurements. aip.orgscispace.com
Development of Structure-Reactivity Relationships and Mechanistic Insights
A major goal of computational studies is to develop Quantitative Structure-Activity Relationships (QSAR) and broader structure-reactivity relationships. These models correlate calculated molecular properties (descriptors) with observed activities, such as reaction rates or toxicity, providing predictive power and mechanistic insights.
For dioxin-like compounds, DFT-calculated descriptors have been successfully used in QSAR models. researchgate.netscholarsresearchlibrary.com Properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), chemical hardness, electrophilicity index, and atomic charges have been correlated with toxicological endpoints like aryl hydrocarbon receptor (AhR) binding affinity. researchgate.nettandfonline.com For example, studies have shown that congeners with higher toxicity values often have larger softness values (the inverse of hardness). researchgate.net
These computational approaches provide deep mechanistic insights. For instance, the relationship between the number of chlorine atoms on a PCDD molecule and its electron affinity was systematically explored using DFT. diva-portal.org This helps explain the congener-specific differences in reactivity in various environmental media. diva-portal.org By developing new ways to describe the electronic structure of dioxin-like compounds based on molecular orbital densities and partial charges, researchers have created improved QSAR models that can better predict the biological responses induced by these compounds. diva-portal.org These models are crucial for risk assessment and for identifying other compounds in the environment that may exhibit similar toxic mechanisms.
Future Research Directions and Emerging Methodologies for Deuterated Dioxin Applications
Development of Novel and Expedited Analytical Approaches for Dioxin-D8 Analysis
The analysis of dioxins is notoriously complex, requiring highly sensitive and specific instrumentation to detect ultra-trace concentrations. food-safety.com For decades, the gold standard for confirmatory analysis has been high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). nih.govjmst.info This technique provides exceptional selectivity and sensitivity, which is crucial for differentiating toxic congeners from other chlorinated compounds. nih.gov The analytical process typically involves isotope dilution, where a known amount of a ¹³C-labeled standard, such as ¹³C₁₂-2,3,7,8-TCDD, is added to the sample at the beginning of the extraction process. food-safety.comresearchgate.net This internal standard allows for the accurate quantification of native dioxins by correcting for losses during sample preparation and analysis. food-safety.comresearchgate.net
However, the high cost, operational complexity, and limited availability of HRGC-HRMS instruments have driven research into more accessible, yet still reliable, alternatives. A significant emerging trend is the use of gas chromatography coupled to triple quadrupole mass spectrometry (GC-MS/MS). researchgate.net Recent European regulations have recognized GC-MS/MS as a valid confirmatory tool for checking compliance with maximum levels of dioxins in food and feed. researchgate.net This technique has demonstrated comparable performance to GC-HRMS in terms of sensitivity and repeatability, even at extremely low concentrations. researchgate.net
Future developments will likely focus on further expediting the analytical workflow. This includes advancements in automated sample preparation and cleanup systems, which can significantly reduce the laborious and time-consuming nature of traditional methods. researchgate.net Automated systems can integrate multiple cleanup steps, such as gel permeation chromatography and multi-layer silica (B1680970) columns, into a single, streamlined process, providing distinct fractions ready for instrumental analysis. researchgate.net Additionally, research into novel extraction techniques, such as solid-phase microextraction (SPME), offers the potential for faster, solvent-free sample preparation, though challenges remain in achieving the required low detection limits for dioxins. acs.org
Table 1: Comparison of Analytical Technologies for Dioxin Analysis
| Feature | High-Resolution Mass Spectrometry (HRMS) | Triple Quadrupole Mass Spectrometry (MS/MS) |
| Principle | Physically separates ions based on mass-to-charge ratio with high precision, resolving target analytes from interferences. nih.gov | Uses two quadrupoles to filter ions, one for a precursor ion and one for a specific product ion, enhancing selectivity. researchgate.net |
| Status | Traditional "gold standard" for confirmatory analysis. nih.govjmst.info | Accepted as a confirmatory method by regulatory bodies (e.g., EU Regulation 709/2014). researchgate.net |
| Advantages | Highest selectivity and sensitivity; well-established methodology. nih.gov | Lower acquisition and maintenance costs; simpler operation; high throughput. researchgate.net |
| Challenges | High capital investment; requires highly skilled operators; complex maintenance. food-safety.com | Potential for interferences in highly complex matrices; method development can be intricate. researchgate.net |
| Future Outlook | Continued use as a reference method; integration with advanced separation techniques. | Increasing adoption for routine monitoring; development of more sensitive and robust instruments. |
Enhanced Isotopic Tracing Studies in Increasingly Complex Environmental Matrices
Isotope-labeled compounds like Dibenzo-p-dioxin-d8 are crucial for isotopic tracing, which allows researchers to track the movement and transformation of pollutants in the environment. mdpi.comwur.nl The fundamental principle involves introducing a labeled compound into a system and monitoring its fate, providing unambiguous differentiation between the introduced tracer and naturally occurring background levels of the compound. rsc.org This is particularly vital in complex environmental matrices such as sediments, soils, and biota, where numerous physical, chemical, and biological processes can influence a pollutant's behavior. wur.nlsustainability-directory.com
Future research aims to enhance these tracing studies to tackle increasingly complex environmental scenarios. One major challenge is understanding isotopic fractionation—subtle changes in isotope ratios caused by environmental processes—which can complicate data interpretation if not properly accounted for. sustainability-directory.com Another hurdle is the presence of multiple overlapping sources of contamination, which requires sophisticated experimental designs and data analysis to resolve. mdpi.com
Table 2: Challenges and Future Directions in Isotopic Tracing
| Challenge | Description | Emerging Methodologies & Future Directions |
| Matrix Interference | Complex matrices (e.g., soil, sediment) contain numerous compounds that can interfere with the analysis of the target analyte. wur.nl | Development of more selective extraction and cleanup procedures; use of multi-dimensional chromatography. nih.govresearchgate.net |
| Isotopic Fractionation | Environmental processes (e.g., microbial degradation, photolysis) can alter isotope ratios, complicating source apportionment. sustainability-directory.com | Laboratory studies to determine fractionation factors for specific processes; multi-element isotope analysis (e.g., δ¹³C, δ²H) to provide more constraints. researchgate.net |
| Overlapping Sources | Multiple sources of a pollutant may have similar isotopic signatures, making it difficult to distinguish their relative contributions. mdpi.com | Integration of isotopic data with other chemical tracers and advanced statistical models (e.g., principal component analysis). mdpi.commdpi.com |
| Low Concentrations | Environmental concentrations of dioxins are often near the detection limits of analytical instruments. researchgate.net | Use of higher-sensitivity instruments (e.g., HRMS); development of pre-concentration techniques. nih.gov |
Integration of Multi-Omics Approaches in Microbial Degradation Research Utilizing Labeled Compounds
Understanding the microbial degradation of persistent pollutants like dioxins is essential for developing effective bioremediation strategies. The integration of "multi-omics" approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for this research. researchgate.netumyu.edu.ng By using isotopically labeled compounds such as this compound, scientists can precisely track the compound's breakdown and identify the specific microorganisms, genes, and metabolic pathways involved. wur.nl
Multi-omics strategies provide a holistic view of microbial community function. rsc.orgresearchgate.net
Metagenomics analyzes the total genetic material from an environmental sample, revealing the full metabolic potential of the microbial community and identifying genes that may encode for degradation enzymes. nih.gov
Metatranscriptomics studies the expressed genes (RNA), indicating which metabolic pathways are active in the presence of the pollutant. nih.gov
Metaproteomics identifies the proteins being produced, confirming that the genetic potential for degradation is being translated into functional enzymes. researchgate.net
Metabolomics analyzes the small-molecule metabolites, allowing for the identification of breakdown products and the reconstruction of degradation pathways. asm.org
A key future direction is the refinement of integrated analysis pipelines that can handle these diverse and massive datasets. rsc.org Combining these omics layers allows researchers to move beyond simply identifying which microbes are present to understanding the complex synergistic interactions within the community that lead to the complete degradation of a pollutant. asm.org For example, one bacterial species might perform the initial breakdown of a complex molecule, with other species then consuming the resulting intermediates. asm.org Stable isotope probing (SIP), where a labeled substrate is used to enrich the DNA, RNA, or proteins of the microbes that actively consume it, is a particularly powerful technique that directly links function to identity within a complex microbiome. wur.nl
Table 3: Role of Different Omics Approaches in Degradation Research
| Omics Field | Core Question Answered | Contribution to Dioxin Degradation Research |
| Metagenomics | What can the microbial community do? | Identifies genes and potential pathways for dioxin degradation within the community's collective genome. nih.gov |
| Metatranscriptomics | What is the community trying to do? | Reveals which degradation genes are being actively expressed in response to dioxin exposure. nih.gov |
| Metaproteomics | What is the community actually doing? | Confirms the production of specific enzymes involved in the breakdown of dioxins. researchgate.net |
| Metabolomics | What are the results of the community's actions? | Identifies the intermediate and final products of dioxin metabolism, helping to elucidate the complete degradation pathway. asm.org |
Advanced Computational Modeling for Predictive Environmental Fate and Source Characterization of Dioxins
Computational modeling is an increasingly vital tool for understanding and predicting the environmental behavior of dioxins. plos.orgresearchgate.net These models can simulate the transport, distribution, and fate of chemicals across different environmental compartments, including air, water, soil, and sediment. nih.govmdpi.com By integrating data on chemical properties, environmental conditions, and emission sources, models can forecast potential hotspots of contamination and assess risks to ecosystems and human health. texas.govresearchgate.net
Future research in this area is focused on developing more sophisticated and integrated modeling frameworks. One key area is the improvement of quantitative structure-activity relationship (QSAR) models. diva-portal.org QSARs predict the properties and biological activity of a chemical based on its molecular structure, which can help prioritize untested chemicals for further investigation. diva-portal.org For dioxins, models are being developed to better predict their binding to the aryl hydrocarbon receptor (AhR), a key step in their mechanism of toxicity. diva-portal.org
Another major direction is the enhancement of multi-media fate models. nih.gov Newer models aim to incorporate greater spatial and temporal resolution and to better simulate complex processes like gas-particle partitioning in the atmosphere and interactions with urban environments. nih.gov Physiologically based pharmacokinetic (PBPK) models are also being refined to better simulate the absorption, distribution, metabolism, and excretion of dioxins in organisms, including humans. researchgate.netnih.gov These models are crucial for interpreting biomonitoring data and translating external exposures into internal doses. nih.gov Ultimately, the goal is to create comprehensive computational platforms that can integrate emission inventories, environmental transport models, and toxicological data to provide a holistic assessment of the risks posed by dioxins. plos.orgnih.gov
Table 4: Types of Computational Models for Dioxin Assessment
| Model Type | Purpose | Application for Dioxins |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts chemical properties and biological activity from molecular structure. | Predicting the toxicity (e.g., AhR binding) of different dioxin congeners. diva-portal.org |
| Multi-Media Fate Models | Simulates the movement and distribution of chemicals between air, water, soil, and sediment. | Predicting environmental concentrations and identifying areas of accumulation. nih.govmdpi.comtexas.gov |
| Physiologically Based Pharmacokinetic (PBPK) | Simulates the absorption, distribution, metabolism, and excretion of chemicals within an organism. | Linking environmental exposure to internal body burden and assessing health risks. researchgate.netnih.gov |
| Source Apportionment Models | Uses chemical profiles and statistical analysis to identify the contributions of different emission sources. | Characterizing the origins of dioxin contamination in a specific location (e.g., industrial vs. combustion sources). mdpi.comtexas.gov |
Q & A
Q. Advanced Research Focus
- Column Selection : Use high-resolution capillary columns (e.g., DB-5MS) to separate D8 from co-eluting contaminants. Adjust temperature ramps to balance retention time and peak shape .
- Ionization Techniques : Employ electron capture negative ionization (ECNI) for enhanced sensitivity in detecting chlorinated dioxins, with D8 as a reference .
- Signal-to-Noise Optimization : Reduce background noise by pre-treating samples with acid silica gel to remove lipids and polar interferents .
How can researchers resolve contradictions in extraction recovery rates for this compound across studies?
Advanced Research Focus
Discrepancies in recovery rates (e.g., 70–120%) often arise from matrix-specific interactions. Mitigation strategies include:
- Method Validation : Perform spike-and-recovery tests using certified reference materials (CRMs) to validate extraction efficiency in each matrix (e.g., soil vs. biological tissue) .
- Solvent System Adjustment : Optimize accelerated solvent extraction (ASE) parameters, such as toluene:acetone ratios, to improve analyte liberation from organic-rich samples .
What are the stability considerations for this compound under varying storage conditions?
Q. Advanced Research Focus
- Thermal Stability : this compound sublimates at elevated temperatures (ΔsubH° data available via NIST Chemistry WebBook). Store at ≤4°C in amber vials to prevent degradation .
- Light Sensitivity : Protect solutions from UV exposure to avoid photolytic decomposition, particularly in solvent matrices like hexane .
How should statistical frameworks be applied to validate this compound quantification data?
Q. Advanced Research Focus
- Consensus Value Calculation : Use proficiency testing (e.g., Z-scores) to compare inter-laboratory results and identify systematic biases .
- Uncertainty Budgeting : Incorporate variables like instrument precision (±5%) and extraction efficiency (±10%) into expanded uncertainty models (k=2 coverage factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
